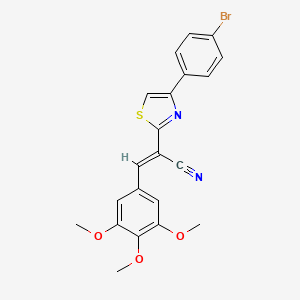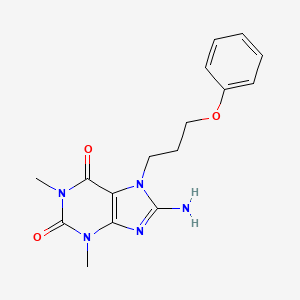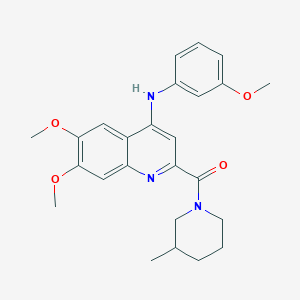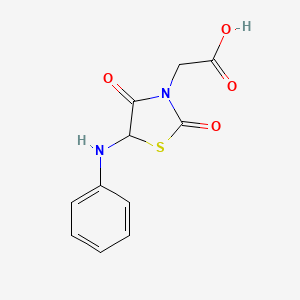
Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 194668-38-7 . It has a molecular weight of 303.36 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 4-[(5-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate . Its InChI Code is 1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.36 . It is a white to yellow solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
- Crizotinib Intermediate : Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating certain cancers .
- Vandetanib Intermediate : This compound is a key intermediate in the synthesis of vandetanib, a drug used for the treatment of thyroid cancer and non-small cell lung cancer. It plays a crucial role in the formation of vandetanib’s structure .
- Piperazine Derivatives : Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate, along with other piperidine derivatives, serves as a building block for synthesizing various organic compounds. These include amides, sulphonamides, and Mannich bases, which find applications in diverse fields .
- Intermediate for 1H-Indazole Compounds : The compound is also used as an intermediate in the synthesis of 1H-indazole derivatives. These derivatives have various applications, including pharmaceuticals and agrochemicals .
Medicinal Chemistry and Drug Development
Vandetanib Synthesis
Building Blocks for Organic Synthesis
1H-Indazole Derivatives
Safety and Hazards
The safety information indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) . The Material Safety Data Sheet (MSDS) provides more detailed safety information .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFLLMBRVSEWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)


![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)
![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
